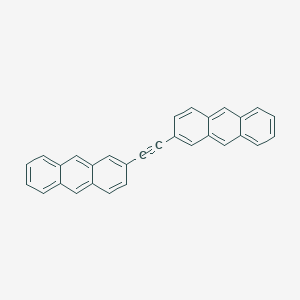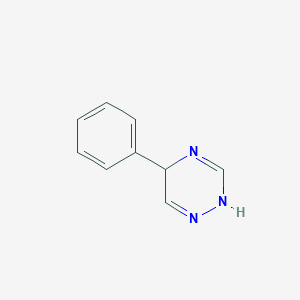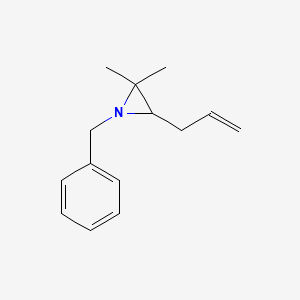
2,2'-(Ethyne-1,2-diyl)dianthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethyne-1,2-diyl)dianthracene is an organic compound with the molecular formula C30H18 It consists of two anthracene units connected by an ethyne (acetylene) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)dianthracene typically involves the coupling of two anthracene units through an ethyne bridge. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The trimethylsilyl protecting group is then removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Ethyne-1,2-diyl)dianthracene are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2,2’-(Ethyne-1,2-diyl)dianthracene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethyne bridge to an ethane bridge, altering the electronic properties of the compound.
Substitution: Electrophilic substitution reactions can introduce functional groups onto the anthracene rings, modifying the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 2,2’-(Ethane-1,2-diyl)dianthracene.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
2,2’-(Ethyne-1,2-diyl)dianthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
作用机制
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)dianthracene is largely dependent on its photophysical properties. Upon absorption of light, the compound can undergo photoexcitation, leading to the generation of excited states. These excited states can participate in energy transfer processes, making the compound useful as a photosensitizer. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species (ROS) and the initiation of photochemical reactions.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of an ethyne bridge.
2,2’-(Ethane-1,2-diyl)dianthracene: Similar structure but with an ethane bridge instead of an ethyne bridge.
Anthracene: The parent compound, consisting of a single anthracene unit.
Uniqueness
2,2’-(Ethyne-1,2-diyl)dianthracene is unique due to the presence of the ethyne bridge, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring efficient energy transfer and photochemical reactivity.
属性
CAS 编号 |
827345-90-4 |
|---|---|
分子式 |
C30H18 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
2-(2-anthracen-2-ylethynyl)anthracene |
InChI |
InChI=1S/C30H18/c1-3-7-25-19-29-15-21(11-13-27(29)17-23(25)5-1)9-10-22-12-14-28-18-24-6-2-4-8-26(24)20-30(28)16-22/h1-8,11-20H |
InChI 键 |
WWMHUWQWTHPYBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#CC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)

![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
